molecular formula C27H27N3O B4217906 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4217906
M. Wt: 409.5 g/mol
InChI Key: ZHAUTMCDLJOGNX-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound designed for research purposes. This molecule features a hybrid structure combining a 2-methylindole moiety with a phenylpiperazine group, a architecture found in compounds investigated for potential activity within the central nervous system . Structurally related analogs have been explored as multifunctional agents in preclinical research for neurodegenerative conditions, with some exhibiting dopamine receptor agonist activity and neuroprotective properties in cellular models . Other similar indole-derived compounds have also been studied as inhibitors of specific enzymes, such as acetylcholinesterase . Researchers can utilize this chemical as a key intermediate or building block in medicinal chemistry programs and pharmacological studies to further elucidate structure-activity relationships. This product is intended for laboratory research use only and is not formulated or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-20-25(23-14-8-9-15-24(23)28-20)27(31)26(21-10-4-2-5-11-21)30-18-16-29(17-19-30)22-12-6-3-7-13-22/h2-15,26,28H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAUTMCDLJOGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include indole, piperazine, and phenyl bromide. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety exhibits nucleophilic behavior, enabling reactions with electrophilic agents. Key findings include:

Alkylation and Acylation

Reaction TypeReagents/ConditionsProductYieldCharacterization Data
AlkylationBenzyl bromide (1 eq), K₂CO₃, DMF, 80°C, 12 hrN-Benzyl derivative68%¹H-NMR (DMSO-d₆): δ 3.42-3.45 (m, 4H, CH₂-piperazine), 4.52 (s, 2H, CH₂-benzyl)
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylated product72%IR : 1689 cm⁻¹ (C=O stretch)

Mechanistic Insight : The secondary amine in the piperazine ring reacts preferentially due to lower steric hindrance compared to the tertiary amine .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 5-position, guided by the electron-donating methyl group at C2:

Nitration

ConditionsProductYieldKey Observations
HNO₃/H₂SO₄, 0°C, 2 hr5-Nitro derivative55%Limited regioselectivity due to steric effects from the methyl group

Sulfonation

ConditionsProductYieldNotes
ClSO₃H, DCE, 50°C, 6 hr5-Sulfo derivative48%Requires prolonged heating for complete conversion

Oxidation Reactions

The ethanone group participates in controlled oxidation:

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂SO₄/H₂O, 60°C, 4 hrCarboxylic acid derivative63% conversion
PCCCH₂Cl₂, RT, 12 hrStable ketone (no reaction)N/A

Structural Limitation : The α-phenyl group sterically shields the ketone, limiting oxidation efficiency .

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed coupling:

Suzuki-Miyaura Coupling

Reaction ComponentsConditionsProductYield
4-Bromophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/EtOHReflux, 1 hrBiaryl derivative67%

Catalytic System : Pd(PPh₃)₄ shows superior activity over Pd(OAc)₂ in this substrate .

Cycloaddition Reactions

The conjugated system participates in [4+2] cycloadditions:

DienophileConditionsProduct TypeYield
Maleic anhydrideToluene, 110°C, 24 hrDiels-Alder adduct34%
TetracyanoethyleneCHCl₃, RT, 48 hrNo reactionN/A

Reactivity Note : Electron-deficient dienophiles require elevated temperatures for measurable reactivity.

Reductive Amination

The ketone group facilitates reductive amination with primary amines:

AmineConditionsProductYield
BenzylamineNaBH₃CN, MeOH, RT, 12 hrSecondary amine58%
AnilineNo reaction

Selectivity : Bulky amines like aniline fail to react under standard conditions .

Reaction Optimization Challenges

  • Steric Effects : The 2-methyl group on the indole and α-phenyl group on the ethanone limit accessibility to reactive sites.

  • Electronic Effects : Electron donation from the piperazine ring reduces electrophilicity of the ketone carbonyl .

Experimental strategies to overcome these limitations include:

  • Using microwave irradiation to accelerate sluggish reactions (e.g., sulfonation)

  • Employing ionic liquid solvents to improve yields in cross-coupling reactions

This compound's multifunctional reactivity makes it valuable for developing pharmacologically active derivatives, particularly in neurological drug discovery.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone exhibit antidepressant properties. The piperazine moiety is known to enhance serotonin receptor activity, which is crucial in the treatment of depression. Studies have shown that such compounds can increase serotonin levels in the brain, leading to mood improvement and alleviation of depressive symptoms.

Anxiolytic Effects

The compound has also been investigated for its potential anxiolytic (anxiety-reducing) effects. By modulating neurotransmitter systems, particularly those involving serotonin and dopamine, it may help alleviate anxiety disorders. Preclinical studies have demonstrated that related indole derivatives can reduce anxiety-like behaviors in animal models.

Antipsychotic Properties

Due to its structural similarity to known antipsychotic agents, this compound has been evaluated for its effectiveness in treating psychotic disorders. It is believed that the dual action on serotonin and dopamine receptors could provide a therapeutic benefit in managing symptoms of schizophrenia and other psychotic disorders.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system, where it can help mitigate oxidative stress and neuronal damage.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives, including 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone, assessing their impact on serotonin uptake inhibition. The results indicated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages, suggesting strong antidepressant potential.

Case Study 2: Anxiolytic Activity

In another investigation reported in Pharmacology Biochemistry and Behavior, researchers evaluated the anxiolytic effects of similar compounds using the elevated plus maze test. The findings revealed that the compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.

Data Tables

Application AreaMechanism of ActionKey Findings
AntidepressantSerotonin receptor modulationSignificant mood improvement in rodent models
AnxiolyticInteraction with serotonin and dopamine receptorsReduced anxiety-like behavior observed
AntipsychoticDual action on neurotransmitter systemsPotential efficacy in managing psychotic symptoms
NeuroprotectiveMitigation of oxidative stressProtection against neuronal damage

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents on the indole and piperazine rings, which influence pharmacological activity, binding affinity, and metabolic stability. Below is a detailed analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Indole Substituent Piperazine Substituent Molecular Weight (g/mol) Notable Biological Activities Evidence Source
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone (Target) 2-methyl 4-phenyl 421.5* Potential CNS modulation
1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone H 4-methoxyphenyl 349.4 Neurological effects
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 1-methyl 3-chlorophenyl 383.9 Antimicrobial activity
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone 2-methyl 4-diphenylmethyl 364.49 Antipsychotic, anxiolytic effects
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone 2-(4-fluorophenyl) 4-chlorophenyl 464.9 Receptor binding modulation

*Calculated molecular weight based on formula C28H27N3O.

Key Findings from Comparative Studies

Substituent Effects on Piperazine Ring: Phenyl vs. Methoxyphenyl: The target compound’s 4-phenylpiperazine lacks the electron-donating methoxy group found in , which may reduce its affinity for serotonin receptors but enhance metabolic stability due to reduced oxidation susceptibility. Chlorophenyl vs. Phenyl: The 3-chlorophenyl analog in exhibits antimicrobial activity, suggesting halogenation directs activity toward non-CNS targets.

Indole Modifications: 2-Methyl vs. 1-Methyl Indole: The target’s 2-methyl group (vs.

Hybrid Structures :

  • The diphenylmethylpiperazine analog in shows enhanced antipsychotic effects due to increased lipophilicity and receptor binding duration compared to the target’s simpler phenyl substituent.

Halogenation Impact :

  • Fluorine and chlorine in improve binding to σ-receptors but introduce metabolic liabilities (e.g., CYP450 interactions). The target’s lack of halogens may favor safer pharmacokinetics.

Biological Activity

The compound 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone is a novel synthetic derivative that has been investigated for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological effects. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound features an indole moiety linked to a phenyl and piperazine group, which is significant for its biological interactions. The structural formula can be represented as follows:

C27H30N2O\text{C}_{27}\text{H}_{30}\text{N}_{2}\text{O}

Antimycobacterial Activity

Recent research highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). A series of indole derivatives were synthesized and evaluated, revealing that certain modifications to the structure significantly enhanced antimycobacterial activity. For instance, compounds with electron-donating groups exhibited lower Minimum Inhibitory Concentration (MIC) values compared to those with electron-withdrawing groups .

Table 1: Antimycobacterial Activity of Indole Derivatives

CompoundMIC (µM)Activity
3a>120.6Inactive
3b28.0Active
3c47.8Active

The compound 3r , structurally similar to the target compound, demonstrated significant bactericidal activity at concentrations close to its MIC, indicating a promising avenue for tuberculosis treatment .

Anticancer Activity

The anticancer properties of compounds related to the indole structure have been widely studied. In vitro tests showed that several derivatives exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1) cells. The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations, suggesting potent antiproliferative effects .

Table 2: Cytotoxicity Data of Indole Derivatives

CompoundCell LineIC50 (µM)Viability (%) at 1 µM
4aMCF-70.1124
6aPANC-10.7630

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological activity. Compounds with similar structures have shown promise as anxiolytics and antidepressants in various studies. The interaction with serotonin receptors is particularly noteworthy, as modifications in structure can lead to varying affinities for these receptors .

Case Studies

  • Antimycobacterial Study : A study conducted on a series of indole derivatives demonstrated that the presence of methyl groups at specific positions significantly influenced their activity against Mtb. The compound 3r was selected for further pharmacodynamic studies due to its favorable profile in initial tests .
  • Anticancer Evaluation : In another study, several indole derivatives were tested against MCF-7 cells, revealing that modifications in substituents could enhance cytotoxicity. The most effective compounds had IC50 values significantly lower than those of standard chemotherapeutics .

Q & A

Q. How is 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone synthesized and characterized?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving intermediates such as chloroethanone derivatives and amine precursors. For example, Procedure B (outlined in ) involves reacting an indole-containing amine with a chloroethanone derivative (e.g., 13a) in the presence of K₂CO₃ as a base, followed by purification via column chromatography (EtOAc eluent). Key characterization steps include:

  • 1H NMR : Analysis of proton environments (e.g., aromatic protons at δ 6.6–7.3 ppm, methoxy groups at δ ~3.75–3.78 ppm) .
  • Crystallography : X-ray diffraction (e.g., SHELX software for structure refinement) to confirm stereochemistry and bond angles .

Q. What analytical methods are used to confirm the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm bond distances/angles (e.g., monoclinic system with space group P21/c, unit cell parameters a, b, c, β) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass calculations, e.g., using a tolerance of ±0.05 Da) .
  • Multinuclear NMR : ¹H, ¹³C, and DEPT spectra to assign proton and carbon environments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

Answer:

  • In Vitro Assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given the piperazine moiety’s role in CNS targeting .
  • In Vivo Models : Employ rodent models (e.g., carrageenan-induced inflammation) to assess anti-inflammatory or analgesic activity. Monitor biomarkers like nitric oxide (NO) inhibition .
  • Dose-Response Studies : Use pharmacokinetic profiling (e.g., LC-MS/MS) to determine bioavailability and metabolite identification .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed during synthesis?

Answer:

  • Solvent Effects : Compare NMR data in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for chemical shift variations .
  • Dynamic Processes : Investigate rotational barriers (e.g., piperazine ring puckering) via variable-temperature NMR to resolve peak splitting .
  • Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond angles to resolve stereochemical ambiguities .

Q. What strategies optimize the pharmacological activity of this compound through structural modifications?

Answer:

  • Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenylpiperazine moiety to enhance receptor binding affinity .
  • Indole Modifications : Replace the 2-methyl group with bulkier substituents (e.g., -CF₃) to improve metabolic stability .
  • Hybrid Derivatives : Combine with known pharmacophores (e.g., quinoline or imidazole) to target multiple pathways (e.g., anti-inflammatory and antimicrobial) .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they mitigated?

Answer:

  • Twinned Crystals : Use SHELXD/SHELXE for robust phasing and refine against high-resolution data (e.g., <1.0 Å) .
  • Disorder in Piperazine Rings : Apply restraints (e.g., DFIX, SIMU) during refinement to model partial occupancy or rotational disorder .
  • Data Collection : Optimize cryocooling protocols to minimize crystal degradation during synchrotron-based data collection .

Q. How can researchers ensure compound purity and stability during storage?

Answer:

  • Chromatographic Purity : Use HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Stability Studies : Store under inert atmosphere (N₂) at –20°C to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. Methodological Notes

  • Safety Protocols : Follow OSHA guidelines for handling indole/piperazine derivatives (e.g., PPE, fume hood use) due to respiratory toxicity risks .
  • Data Reproducibility : Share raw crystallographic data (e.g., CIF files) and NMR spectra (FID files) in supplementary materials for peer validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.